molecular formula C23H21N5O2 B11392108 {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone

{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone

Cat. No.: B11392108
M. Wt: 399.4 g/mol
InChI Key: XQWJKFAHRGDGGA-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable aldehyde or ketone to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in bacteria . The compound can also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or specificity towards certain molecular targets.

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C23H21N5O2/c1-16-6-3-4-8-20(16)22(29)28-23(25-14-17-9-11-19(30-2)12-10-17)26-21(27-28)18-7-5-13-24-15-18/h3-13,15H,14H2,1-2H3,(H,25,26,27)

InChI Key

XQWJKFAHRGDGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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